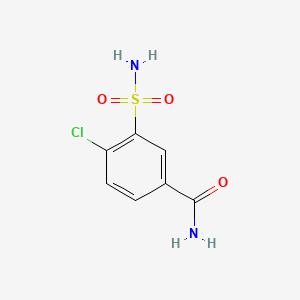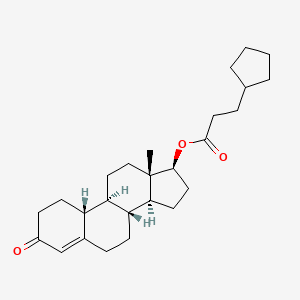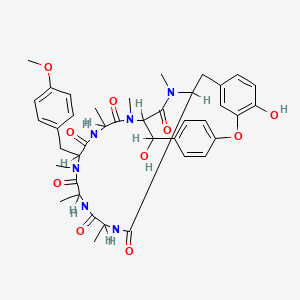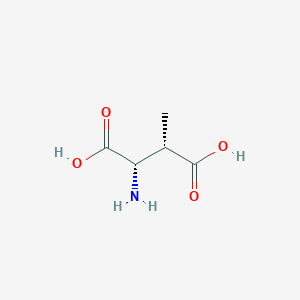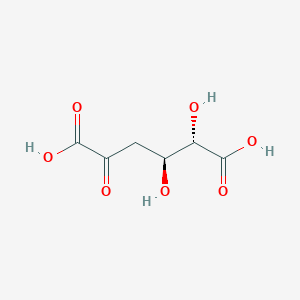![molecular formula C22H30O4 B1209318 (3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B1209318.png)
(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione is a natural product found in Paeonia rockii, Paeonia lactiflora, and Paeonia suffruticosa with data available.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- The preparation of related cyclopenta[a]phenanthrenes has been optimized for the synthesis of various analogues, such as the bay-region 11-trifluoromethyl-, 11-cyano-, and 11-amino-15,16-dihydrocyclopenta[a]phenanthren-17-ones. This indicates a focus on creating derivatives with potential chemical and biological applications (Coombs, 1999).
Antimicrobial Properties
- A phytochemical study isolated four limonoids related to cyclopenta[a]phenanthrene, exhibiting antimicrobial activity against both bacteria and fungi. This suggests possible applications in developing antimicrobial agents (Sidjui et al., 2015).
Potential in Androgen Biosynthesis Inhibition
- Some derivatives of cyclopenta[a]phenanthrene have been studied as inhibitors of androgen biosynthesis. This could have implications in medical research, particularly in diseases or conditions influenced by androgens (Djigoué et al., 2012).
Medicinal Chemistry and Drug Design
- The synthesis and structural elucidation of bioactive triorganotin(IV) derivatives of related compounds indicate potential applications in medicinal chemistry, particularly in designing drugs with antimicrobial and antitumor activities (Shaheen et al., 2014).
Cytotoxicity Studies
- New phenanthrenes, structurally similar to cyclopenta[a]phenanthrene, have been isolated and shown to possess cytotoxicity towards human carcinoma cells, suggesting potential in cancer research (Nam et al., 2019).
Carcinogenicity and Metabolic Activation Studies
- Studies on the metabolic activation of cyclopenta[a]phenanthrene derivatives have shed light on their carcinogenic properties, providing valuable information for cancer research and toxicology (Boyd et al., 1993).
Propiedades
Fórmula molecular |
C22H30O4 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione |
InChI |
InChI=1S/C22H30O4/c1-19(2)13-8-11-21(4)14(20(13,3)10-9-15(19)23)7-6-12-16(24)17(25)18(26)22(12,21)5/h6-7,13-15,23-24H,8-11H2,1-5H3/t13-,14+,15-,20-,21?,22?/m0/s1 |
Clave InChI |
KIAKLFLISZCITK-DUYCYYQJSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2C=CC4=C(C(=O)C(=O)C43C)O)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C |
Sinónimos |
palbinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


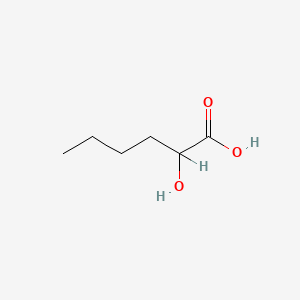
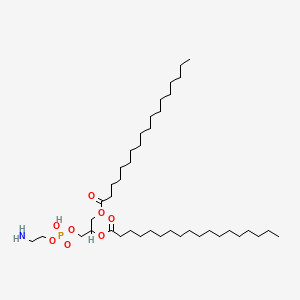
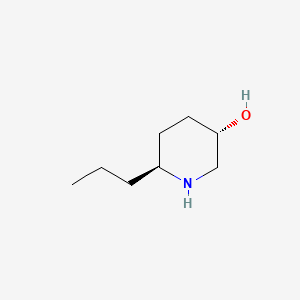
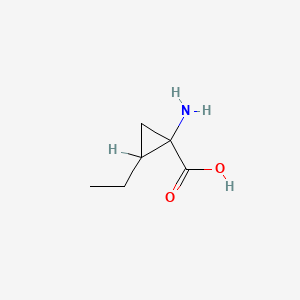
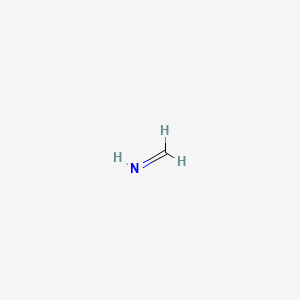
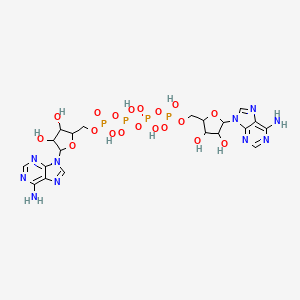
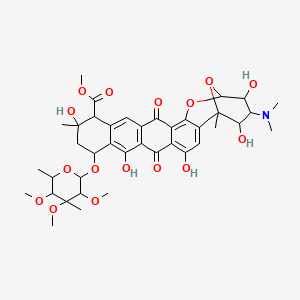
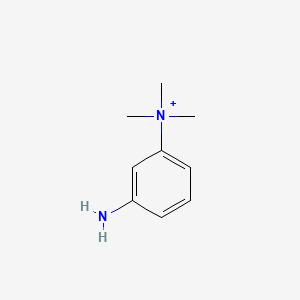
![1-[[(2-Methyl-3-furanyl)-oxomethyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1209247.png)
